molecular formula C12H17NO2S B1428034 4-Phenylcyclohexane-1-sulfonamide CAS No. 1249783-96-7

4-Phenylcyclohexane-1-sulfonamide

Cat. No. B1428034
CAS RN: 1249783-96-7
M. Wt: 239.34 g/mol
InChI Key: KFWBOBULEAFYDJ-UHFFFAOYSA-N
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Description

4-Phenylcyclohexane-1-sulfonamide is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenylcyclohexane-1-sulfonamide were not found, sulfonamides are known to undergo various reactions. For instance, they can be used as alkyl transfer reagents to acids, alcohols, and phenols .

Scientific Research Applications

Structural and Spectroscopic Analysis

Sulfonamide derivatives, including compounds like 4-Phenylcyclohexane-1-sulfonamide, are often studied for their structural and spectroscopic properties. Researchers use computational methods such as B3LYP/6-31G(d) to investigate these aspects, which can be crucial for understanding the compound’s reactivity and interaction with other molecules .

Chemo-selective Modification

Sulfonamides can undergo selective chemical modifications to form potential prodrugs. For example, selective modification of sulfonamide-containing drug molecules can lead to the formation of phthalidyl derivatives, which have implications in medicinal chemistry for developing new therapeutic agents .

Environmental Monitoring

Sulfonamides are monitored in environmental samples due to their widespread use and potential ecological impact. Techniques like UHPLC-MS/MS are applied to detect sulfonamides in soil samples from urbanized regions, which is essential for assessing environmental pollution and developing remediation strategies .

Mechanism of Action

Target of Action

4-Phenylcyclohexane-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital nutrient for cell growth and replication .

Mode of Action

4-Phenylcyclohexane-1-sulfonamide acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid. By mimicking PABA, the compound binds to the enzyme’s active site, preventing the enzyme from interacting with its natural substrate, PABA . This inhibition disrupts the synthesis of folic acid, which is crucial for the production of nucleic acids like DNA and RNA .

Biochemical Pathways

The primary biochemical pathway affected by 4-Phenylcyclohexane-1-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. Since folic acid is necessary for the synthesis of nucleic acids, its deficiency can inhibit cell growth and replication .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The primary result of the action of 4-Phenylcyclohexane-1-sulfonamide is the inhibition of cell growth and replication due to the disruption of folic acid synthesis . This makes it potentially useful as an antibacterial agent, as it can prevent the growth and proliferation of bacteria by disrupting a crucial metabolic pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Phenylcyclohexane-1-sulfonamide. Additionally, when used in large doses, sulfonamides may cause a strong allergic reaction . Therefore, the environment in which the compound is used, including the patient’s health status and the presence of other medications, can significantly impact its effectiveness and safety .

Future Directions

Sulfonamides, including 4-Phenylcyclohexane-1-sulfonamide, have potential for future research and development. They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They also exhibit antiviral properties and can be used to develop drugs against various viruses .

properties

IUPAC Name

4-phenylcyclohexane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWBOBULEAFYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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